variecolorquinone B
CAS No.:
Cat. No.: VC1934793
Molecular Formula: C17H16O6
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16O6 |
|---|---|
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | methyl 2-hydroxy-6-[(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-4-methylbenzoate |
| Standard InChI | InChI=1S/C17H16O6/c1-9-4-10(15(13(19)5-9)17(21)23-3)6-11-7-12(18)8-14(22-2)16(11)20/h4-5,7-8,19H,6H2,1-3H3 |
| Standard InChI Key | CGSNFYSSVZXFAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)O)C(=O)OC)CC2=CC(=O)C=C(C2=O)OC |
Introduction
Chemical Structure and Properties
Variecolorquinone B (C17H16O6) is a quinone-type compound with a molecular weight of 316.3090 g/mol . Its IUPAC name is methyl 2-hydroxy-6-[(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-4-methylbenzoate. The compound features a unique molecular structure that contributes to its biological activities.
Table 1: Physicochemical Properties of Variecolorquinone B
| Property | Value |
|---|---|
| Molecular Formula | C17H16O6 |
| Molecular Weight | 316.3090 g/mol |
| IUPAC Name | methyl 2-hydroxy-6-[(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-4-methylbenzoate |
| Standard InChIKey | CGSNFYSSVZXFAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)O)C(=O)OC)CC2=CC(=O)C=C(C2=O)OC |
| Accurate Mass | 316.0947 Da |
The structural configuration of variecolorquinone B includes a quinone moiety, which is known to be involved in various biological activities. The presence of methoxy and hydroxyl groups in its structure may contribute to its cytotoxic properties, as these functional groups can influence the compound's interaction with cellular targets .
Source and Isolation
Variecolorquinone B was isolated from the halotolerant fungal strain Aspergillus variecolor B-17 . This fungal strain was originally isolated from sediments collected in the Jilantai salt field in Alashan, Inner Mongolia, China . The isolation of bioactive compounds from halotolerant fungi has gained increasing attention in natural product research, as these organisms have evolved unique metabolic mechanisms in response to high salt environments .
The isolation and purification of variecolorquinone B involved several chromatographic techniques, including flash column chromatography over silica gel, RP-18, and HPLC separation . It was identified alongside variecolorquinone A and eleven other related compounds from the metabolites produced by this fungal strain .
Discovery and Research History
Variecolorquinone B was first reported in 2007 by Wang et al. in their seminal paper published in the Journal of Antibiotics . This research represented part of a broader initiative to discover novel bioactive compounds from halotolerant microorganisms inhabiting hypersaline environments such as salt fields, marine sediments, and other salt-rich ecosystems .
The discovery of variecolorquinone B highlights the importance of exploring diverse ecological niches for novel natural products with potential medicinal applications. Halotolerant fungi, in particular, have emerged as promising sources of structurally unique secondary metabolites with various biological activities .
Biological Activities
Cytotoxic Properties
The most significant biological activity of variecolorquinone B is its cytotoxicity against specific cancer cell lines. Research has demonstrated that variecolorquinone B exhibits potent cytotoxic effects against:
These low IC50 values indicate high potency against leukemia cell lines, suggesting that variecolorquinone B could serve as a promising lead compound for anticancer drug development .
Table 2: Cytotoxic Activity of Variecolorquinone B Against Cancer Cell Lines
| Cancer Cell Line | Description | IC50 Value (μM) |
|---|---|---|
| HL60 | Human promyelocytic leukemia | 1.3 |
| P388 | Murine leukemia | 3.7 |
Comparison with Related Compounds
Variecolorquinone A
Variecolorquinone B was isolated alongside variecolorquinone A, another quinone-type compound from the same fungal strain . While variecolorquinone B shows cytotoxicity primarily against leukemia cell lines, variecolorquinone A exhibits selective cytotoxicity against A-549 cells (human lung adenocarcinoma) with an IC50 value of 3.0 μM . This difference in selectivity profile between the two compounds suggests that subtle structural variations can significantly influence the biological activity and target specificity of these quinone derivatives.
Structure-Activity Relationship Insights
The cytotoxic activity of variecolorquinone B can be partially attributed to its quinone structure. Quinones are known for their diverse biological activities, ranging from antimicrobial to antitumor effects . The structural variations among quinones significantly influence their biological properties, with substitutions in the quinone ring altering both color and biological activity .
In particular, studies on related quinone compounds have shown that:
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Quinones with hydrophobic substitutions on one side of the ring and electron-donating substitutions on the other side tend to exhibit higher biological activity
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The presence of methoxy groups, as found in variecolorquinone B, can influence the compound's interaction with cellular targets
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Quinone-type compounds often act as redox-active molecules, potentially interfering with cellular electron transport chains and generating reactive oxygen species
Future Research Directions
Despite the promising cytotoxic activity of variecolorquinone B, several aspects of this compound warrant further investigation:
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Elucidation of its precise mechanism of action in cancer cells
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Structural optimization to enhance its potency and selectivity
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Evaluation of its potential synergistic effects with established anticancer agents
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Assessment of its pharmacokinetic properties and in vivo efficacy
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Investigation of its activity against a broader range of cancer cell lines and other potential therapeutic targets
Further research may also explore the biosynthetic pathway of variecolorquinone B in Aspergillus variecolor B-17, which could provide insights for the development of semi-synthetic derivatives or biocatalytic production methods.
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